1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluoro-3-methoxyphenylmethyl group, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: This involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride .
- 1,4-diazaspiro[5.5]undecan-3-one .
Uniqueness
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other piperazine derivatives may not be as effective.
Properties
CAS No. |
2639450-90-9 |
---|---|
Molecular Formula |
C12H19Cl2FN2O |
Molecular Weight |
297.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.